(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
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Overview
Description
(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a compound belonging to the class of rhodanine derivatives. These compounds are known for their versatile biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, featuring a thioxothiazolidinone ring, contributes to its diverse range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)benzaldehyde with acetamide . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like piperidine or pyridine to facilitate the condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols, and substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl chains.
Scientific Research Applications
(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide involves its interaction with various molecular targets and pathways. The thioxothiazolidinone ring is known to interact with enzymes and proteins, inhibiting their activity and leading to the observed biological effects. For example, the compound can inhibit aldose reductase, an enzyme involved in diabetic complications, by binding to its active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid: This compound shares a similar core structure but differs in the substituents attached to the thioxothiazolidinone ring.
(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propionic acid: Another similar compound with a different substituent on the thioxothiazolidinone ring.
Uniqueness
The uniqueness of (Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide lies in its specific substituents, which confer distinct biological activities and chemical reactivity. Its ability to act as a fluorescent probe and its potent biological activities make it a valuable compound for various applications in research and industry .
Biological Activity
(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide, a compound belonging to the thiazolidinone class, has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core with a benzylidene moiety, which is essential for its biological activity. The molecular formula is C17H17N2O2S2, and it possesses notable physicochemical properties that influence its bioactivity.
Property | Value |
---|---|
Molecular Weight | 332.40 g/mol |
Number of Heavy Atoms | 22 |
Number of Aromatic Heavy Atoms | 9 |
Number of Rotatable Bonds | 4 |
Number of H-bond Acceptors | 3 |
Number of H-bond Donors | 2 |
Lipinski's Rule Compliance | Yes |
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. Specifically, this compound has shown potent activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).
- Inhibition of Biofilm Formation : Studies have demonstrated that compounds similar to this compound can inhibit biofilm formation by up to 89% at concentrations as low as 0.78 μM . This is critical given the rising threat of multi-drug resistant bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds against MRSA have been reported as low as 0.78 μM, indicating strong antibacterial properties .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activities through inhibition of key enzymes involved in inflammatory pathways:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are pivotal in the inflammatory response .
- Case Study : In vivo studies have indicated that thiazolidinone derivatives can reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Potential
Emerging research has explored the anticancer properties of thiazolidinone derivatives:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .
- Cytotoxicity Studies : In vitro studies on various cancer cell lines have shown that these compounds can significantly reduce cell viability at micromolar concentrations without exhibiting high toxicity towards normal cells .
Toxicological Profile
The safety profile of this compound has been evaluated in various studies:
- Acute Toxicity : Preliminary toxicity assessments indicate that the compound has a high LD50 value (>2000 mg/kg), suggesting low acute toxicity .
- Mutagenicity and Carcinogenicity : Studies reveal no significant mutagenic or carcinogenic effects, with probabilities for these properties being low (55–71%) .
Properties
IUPAC Name |
N-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c1-12(21)19-14-7-9-15(10-8-14)20-17(22)16(24-18(20)23)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAQHAHCJFZTKB-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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